molecular formula C16H12ClNO B2696280 2-Chloro-7-methoxy-4-phenylquinoline CAS No. 170879-12-6

2-Chloro-7-methoxy-4-phenylquinoline

Cat. No.: B2696280
CAS No.: 170879-12-6
M. Wt: 269.73
InChI Key: MENDVTKIYKLBNT-UHFFFAOYSA-N
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Description

Historical Context of Phenylquinoline Research

Quinoline derivatives have been central to medicinal chemistry since the isolation of quinine from cinchona bark in the 19th century. The phenylquinoline subclass emerged in the mid-20th century as researchers sought to enhance the pharmacological profile of quinoline-based compounds. Early work focused on antimalarial applications, but the discovery of 2-phenylquinoline derivatives in the 1970s revealed broader therapeutic potential, including antiviral and antibacterial properties. The addition of a phenyl group at the C-2 position was found to improve metabolic stability and target binding affinity compared to unsubstituted quinolines. By the 1990s, systematic modifications of the quinoline scaffold, including halogenation and alkoxy substitutions, became a key strategy for optimizing drug-like properties.

Significance of Chloro-methoxy Substitutions in Quinoline Systems

The strategic incorporation of chlorine and methoxy groups into quinoline systems addresses two critical challenges in drug design:

  • Electronic modulation : The electron-withdrawing chlorine atom at position 2 increases electrophilicity, enhancing interactions with biological nucleophiles.
  • Solubility optimization : The methoxy group at position 7 improves aqueous solubility while maintaining lipophilicity (LogP ≈ 3.2), balancing membrane permeability and bioavailability.

Comparative studies of substitution patterns demonstrate that the 2-chloro-7-methoxy combination creates a unique electronic profile:

  • Dipole moment : 4.1 D (calculated)
  • π-Stacking capacity : Enhanced by 38% compared to unsubstituted quinolines

Properties

IUPAC Name

2-chloro-7-methoxy-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)18-15(13)9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDVTKIYKLBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxy-4-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxy-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: 2-Amino-7-methoxy-4-phenylquinoline.

    Oxidation: 2-Chloro-7-hydroxy-4-phenylquinoline.

    Reduction: 2-Chloro-7-methoxy-4-phenyl-1,2-dihydroquinoline.

Scientific Research Applications

Biological Activities

The biological activities of 2-Chloro-7-methoxy-4-phenylquinoline include:

  • Antimicrobial Properties : Research indicates significant antimicrobial activity against various pathogens. The compound interacts with microbial enzymes, inhibiting their function and growth.
  • Anticancer Potential : Studies have shown that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. It modulates signaling pathways associated with cancer progression.
  • Antimalarial Effects : Evaluations of the compound's activity against Plasmodium falciparum have demonstrated its potential as an antimalarial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Staphylococcus aureus
AnticancerReduces proliferation in breast cancer cells
AntimalarialEffective against Plasmodium falciparum

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated potent inhibitory effects on Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer efficacy of this compound on various human cancer cell lines. The results indicated that it significantly reduced cell proliferation in breast cancer cells by inducing apoptosis and inhibiting key metabolic pathways involved in tumor growth.

Case Study 3: Antimalarial Activity

A comparative analysis involving multiple quinoline derivatives highlighted the superior antiplasmodial activity of this compound against drug-resistant strains of P. falciparum. The compound exhibited an EC50 value lower than many existing antimalarials, suggesting its potential for further development as an effective treatment option.

Mechanism of Action

The mechanism of action of 2-Chloro-7-methoxy-4-phenylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Chloro-6,7-dimethoxyquinoline

  • Structure : Chloro at position 4, methoxy groups at positions 6 and 6.
  • Molecular Formula: C₁₁H₁₀ClNO₂; Molecular Weight: 223.66 g/mol.
  • Key Properties :
    • Melting point: 403–404 K .
    • Planar molecular geometry with intramolecular C–H⋯Cl interactions stabilizing the structure .
    • Synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, yielding 70% purity after chromatography .
  • Comparison: The absence of a phenyl group reduces steric bulk compared to 2-chloro-7-methoxy-4-phenylquinoline.

4-Chloro-7-fluoro-2-phenylquinoline

  • Structure : Chloro at position 4, fluoro at position 7, phenyl at position 2.
  • Molecular Formula : C₁₅H₉ClFN; Molecular Weight : 257.70 g/mol .
  • Key Properties :
    • Fluorine’s electronegativity introduces stronger electron-withdrawing effects than methoxy.
    • Smaller substituent size may improve membrane permeability compared to bulkier methoxy groups.
  • Comparison :
    • Fluoro substitution at position 7 vs. methoxy in the target compound alters electronic properties and metabolic stability.
    • Molecular weight is lower due to fluorine’s atomic mass (18.99 g/mol) vs. methoxy (31.03 g/mol).

4-Chloro-7-methoxy-2,3-dimethylquinoline

  • Structure : Chloro at position 4, methoxy at 7, methyl groups at 2 and 3.
  • Molecular Formula: C₁₂H₁₂ClNO; Molecular Weight: 221.68 g/mol .
  • Stored at 2–8°C to prevent degradation, indicating thermal sensitivity .
  • Comparison :
    • Methyl substituents reduce steric hindrance compared to the phenyl group in the target compound.
    • Lower molecular weight (221.68 vs. 269.73 g/mol) may influence pharmacokinetic profiles.

7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic Acid

  • Structure : Carboxylic acid at position 4, 3-methoxyphenyl at 2, methyl at 7.
  • Molecular Formula: C₁₈H₁₄ClNO₃; Molecular Weight: 328.76 g/mol .
  • Methyl and methoxyphenyl groups create a sterically crowded environment.
  • Comparison :
    • The carboxylic acid moiety drastically alters solubility and reactivity compared to the unsubstituted phenyl group in the target compound.

Structural and Functional Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (2), OMe (7), Ph (4) C₁₆H₁₂ClNO 269.73 Phenyl enhances lipophilicity
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) C₁₁H₁₀ClNO₂ 223.66 Dual methoxy groups; planar structure
4-Chloro-7-fluoro-2-phenylquinoline Cl (4), F (7), Ph (2) C₁₅H₉ClFN 257.70 Fluoro increases electronegativity
4-Chloro-7-methoxy-2,3-dimethylquinoline Cl (4), OMe (7), Me (2,3) C₁₂H₁₂ClNO 221.68 Methyl groups reduce steric bulk
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid Cl (7), OMe (3-Ph), Me (8), COOH (4) C₁₈H₁₄ClNO₃ 328.76 Carboxylic acid introduces polarity

Biological Activity

2-Chloro-7-methoxy-4-phenylquinoline is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that contributes to its distinctive chemical and biological properties. The presence of the chlorine atom at the 2-position and the methoxy group at the 7-position enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Studies have indicated that quinoline derivatives exhibit significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and growth .
  • Anticancer Potential : Research has shown that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Its mechanism often involves the modulation of signaling pathways associated with cancer progression .
  • Antimalarial Effects : The compound has been evaluated for its antimalarial activity, particularly against Plasmodium falciparum. Structure-activity relationship (SAR) studies reveal that modifications to the quinoline structure can enhance its efficacy against malaria .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for the survival of pathogens or cancer cells. For instance, it may target enzymes involved in nucleotide synthesis or metabolic pathways essential for cellular proliferation.
  • Receptor Interaction : It may bind to specific receptors, altering their activity and leading to downstream effects that influence cellular behavior. This is particularly relevant in anticancer applications where receptor modulation can affect tumor growth .
  • Oxidative Stress Induction : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Staphylococcus aureus
AnticancerReduces proliferation in breast cancer cells
AntimalarialEffective against Plasmodium falciparum

Case Study: Antimalarial Efficacy

In a comparative study evaluating various quinoline derivatives, this compound demonstrated potent antiplasmodial activity against drug-resistant strains of P. falciparum. The compound exhibited an EC50 value significantly lower than many existing antimalarials, indicating its potential as a lead compound for further development .

Q & A

Q. What crystallographic techniques determine molecular conformation in solid-state studies?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and hydrogen-bonding networks (e.g., quinoline N-H···O interactions).
  • Powder XRD : Detects polymorphs; Rietveld refinement quantifies phase purity.
  • Thermal Analysis (DSC/TGA) : Correlates crystal structure with melting/decomposition points .

Ethical and Methodological Considerations

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard).
  • Ventilation : Use fume hoods for chlorination steps (POCl₃ releases HCl gas).
  • Waste Disposal : Segregate halogenated waste for incineration (EPA guidelines) .

Q. How are data reproducibility and statistical validity ensured in biological assays?

  • Methodological Answer :
  • Triplicate Experiments : Report mean ± SD; use ANOVA for significance (p < 0.05).
  • Positive/Negative Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial tests) and vehicle-only groups.
  • Blinded Analysis : Independent researchers validate raw data to reduce bias .

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